Cas no 127168-68-7 (2-Benzyl-5-nitroisoindoline)

2-Benzyl-5-nitroisoindoline is a nitro-substituted isoindoline derivative with potential applications in pharmaceutical and organic synthesis. Its structure, featuring a benzyl group at the 2-position and a nitro group at the 5-position, makes it a versatile intermediate for the development of bioactive compounds. The nitro group enhances reactivity, enabling further functionalization through reduction or substitution reactions. This compound is particularly valuable in medicinal chemistry for constructing heterocyclic frameworks. Its stability and well-defined synthetic pathway ensure consistent quality for research and industrial use. Proper handling is recommended due to the nitro group's potential sensitivity. Storage under inert conditions is advised to maintain integrity.
2-Benzyl-5-nitroisoindoline structure
2-Benzyl-5-nitroisoindoline structure
Product Name:2-Benzyl-5-nitroisoindoline
CAS No:127168-68-7
MF:C15H14N2O2
MW:254.283863544464
MDL:MFCD12406115
CID:98172
PubChem ID:12065977
Update Time:2025-05-21

2-Benzyl-5-nitroisoindoline Chemical and Physical Properties

Names and Identifiers

    • 2-Benzyl-5-nitroisoindoline
    • 1H-Isoindole,2,3-dihydro-5-nitro-2-(phenylmethyl)-
    • 2-benzyl-5-nitro-1,3-dihydroisoindole
    • 2-benzyl-5-nitro-2,3-dihydro-1H-isoindole
    • 127168-68-7
    • AB8221
    • MFCD12406115
    • AKOS015909570
    • YOSBGQUETRDJDU-UHFFFAOYSA-N
    • CS-0444020
    • SCHEMBL1997187
    • DTXSID40476841
    • A889287
    • FT-0645775
    • CFA16868
    • 2-benzyl-2,3-dihydro-5-nitro-1h-isoindole
    • MDL: MFCD12406115
    • Inchi: 1S/C15H14N2O2/c18-17(19)15-7-6-13-10-16(11-14(13)8-15)9-12-4-2-1-3-5-12/h1-8H,9-11H2
    • InChI Key: YOSBGQUETRDJDU-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1C=CC2=C(C=1)CN(CC1C=CC=CC=1)C2)=O

Computed Properties

  • Exact Mass: 254.10600
  • Monoisotopic Mass: 254.105527694g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 323
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 49.1Ų

Experimental Properties

  • Density: 1.3±0.1 g/cm3
  • Boiling Point: 372.4±42.0 °C at 760 mmHg
  • Flash Point: 179.0±27.9 °C
  • Refractive Index: 1.653
  • PSA: 49.06000
  • LogP: 3.57170
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

2-Benzyl-5-nitroisoindoline Security Information

2-Benzyl-5-nitroisoindoline Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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2-Benzyl-5-nitroisoindoline Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:127168-68-7)2-Benzyl-5-nitroisoindoline
Order Number:A889287
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:27
Price ($):402.0
Email:sales@amadischem.com

2-Benzyl-5-nitroisoindoline Related Literature

Additional information on 2-Benzyl-5-nitroisoindoline

2-Benzyl-5-nitroisoindoline (CAS No. 127168-68-7): A Comprehensive Overview

2-Benzyl-5-nitroisoindoline is a versatile organic compound with the CAS registry number 127168-68-7. This compound belongs to the class of isoindolines, which are heterocyclic aromatic compounds with a fused benzene and pyrrole ring system. The presence of a nitro group at the 5-position and a benzyl substituent at the 2-position imparts unique electronic and structural properties to this molecule, making it a subject of interest in various fields of chemistry, including materials science, pharmacology, and organic synthesis.

The synthesis of 2-Benzyl-5-nitroisoindoline typically involves multi-step reactions, often starting from readily available starting materials such as o-phenylenediamine or related derivatives. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly routes for its preparation. For instance, researchers have explored the use of microwave-assisted synthesis to accelerate reaction times while maintaining high yields. This approach not only simplifies the production process but also aligns with the growing demand for sustainable chemical practices.

One of the most notable applications of 2-Benzyl-5-nitroisoindoline lies in its use as a precursor for more complex heterocyclic compounds. The nitro group at the 5-position serves as an excellent directing group for further functionalization, enabling the introduction of various substituents that can modulate the electronic and optical properties of the molecule. Recent studies have demonstrated its utility in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs). These materials exhibit enhanced performance due to the tailored electronic properties imparted by 2-Benzyl-5-nitroisoindoline.

In the field of pharmacology, 2-Benzyl-5-nitroisoindoline has shown promise as a lead compound for drug discovery. Its ability to interact with biological systems through specific molecular recognition mechanisms has been explored in various assays. For example, researchers have investigated its potential as an anti-inflammatory agent by studying its interaction with key enzymes involved in inflammatory pathways. The results suggest that this compound could serve as a scaffold for developing novel therapeutic agents with improved efficacy and reduced side effects.

The structural integrity and stability of 2-Benzyl-5-nitroisoindoline make it an ideal candidate for applications in materials science. Its aromaticity and conjugated system contribute to its high thermal stability and mechanical robustness, which are desirable properties for advanced materials used in high-performance applications. Recent research has focused on incorporating this compound into polymer matrices to enhance their mechanical and thermal properties. Such composites have potential applications in aerospace, automotive industries, and electronics.

From an analytical standpoint, 2-Benzyl-5-nitroisoindoline has been extensively characterized using modern spectroscopic techniques such as nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopy. These studies provide insights into its electronic structure, molecular geometry, and intermolecular interactions. Additionally, computational methods like density functional theory (DFT) have been employed to predict its reactivity and stability under various conditions. These computational tools have significantly enhanced our understanding of this compound's behavior at both macroscopic and microscopic levels.

In conclusion, 2-Benzyl-5-nitroisoindoline (CAS No. 127168-68-7) is a multifaceted compound with a wide range of applications across diverse scientific disciplines. Its unique structural features, combined with recent advancements in synthetic methodologies and material science, position it as a valuable tool for both academic research and industrial applications. As ongoing research continues to uncover new potentials for this compound, it is likely to play an increasingly important role in shaping future innovations in chemistry and related fields.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:127168-68-7)2-Benzyl-5-nitroisoindoline
A889287
Purity:99%
Quantity:1g
Price ($):402.0
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